Product packaging for Guanosine, hydrate(Cat. No.:)

Guanosine, hydrate

Cat. No.: B15131059
M. Wt: 301.26 g/mol
InChI Key: HIJCCZWCIZOHQJ-XXSBUZCCSA-N
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Description

Guanosine hydrate (C₁₀H₁₃N₅O₅·xH₂O) is a purine nucleoside composed of guanine linked to a ribose sugar via a β-N₉-glycosidic bond. It is a fundamental component of RNA and plays critical roles in cellular metabolism, signaling (e.g., as a precursor for cyclic guanosine monophosphate, cGMP), and energy transfer (e.g., via GTP) . The hydrate form enhances its stability in aqueous environments, making it suitable for biochemical applications. Guanosine hydrate exhibits a molecular weight of 283.24 g/mol (anhydrous basis) and is soluble in water, dimethyl sulfoxide (DMSO), and alkaline solutions . Its unique ability to form G-quadruplex structures through Hoogsteen hydrogen bonding enables applications in supramolecular chemistry, such as hydrogels for drug delivery .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N5O6 B15131059 Guanosine, hydrate

Properties

Molecular Formula

C10H15N5O6

Molecular Weight

301.26 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one;hydrate

InChI

InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-6,9,16-18H,1H2,(H2,11,14,19);1H2/t3-,4?,5-,6-,9-;/m1./s1

InChI Key

HIJCCZWCIZOHQJ-XXSBUZCCSA-N

Isomeric SMILES

C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.O

Canonical SMILES

C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanosine, hydrate can be synthesized through enzymatic phosphorylation of guanosine monophosphate. The process involves the use of specific enzymes to add phosphate groups to guanosine monophosphate, resulting in the formation of guanosine triphosphate, which can then be hydrated to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced using ion exchange chromatography to purify the compound after enzymatic phosphorylation. This method ensures high purity and yield of the final product .

Chemical Reactions Analysis

Reversible Hydration/Dehydration Phase Transitions

Guanosine hydrate undergoes reversible crystal phase changes between dihydrate and anhydrous forms under thermal control. Key findings include:

  • Dehydration : Heating guanosine dihydrate results in loss of water molecules, forming anhydrous guanosine. This process is accompanied by continuous lattice changes observed via variable-temperature powder X-ray diffraction (VT-PXRD) .

  • Hydration : Cooling anhydrous guanosine reversibly regenerates the dihydrate, retaining water channels in the crystal structure .

  • Polymorphism : Two novel hydrated phases (I and II) exist, with lattice parameters similar to the dihydrate but distinct from anhydrous forms .

Property Guanosine Dihydrate Anhydrous Guanosine
Crystal systemMonoclinicMonoclinic/Orthorhombic
Space groupP2₁/nP12₁/c1 or P2₁/m2₁/n2₁/b
Water retentionReversibleIrreversible
Source

Hydrolysis and Degradation Pathways

Guanosine hydrate participates in hydrolytic reactions, particularly under radical or oxidative conditions:

  • Adenine-to-Guanine Transition : While not directly involving guanosine hydrate, analogous water-mediated mechanisms include:

    • Hydrolytic deamination : Water attacks adenine’s C5 atom, forming hypoxanthine and ammonia .

    • Oxidation and amination : Hypoxanthine converts to xanthine via oxidation (e.g., using formic acid), then reacts with NH₃ to form guanine .

  • 8-Oxo-7,8-Dihydroguanine (8-oxoG) Formation : In DNA, guanine radical cations (G- ⁺) hydrate to form 8-oxoG, a mutagenic lesion. This occurs via proton transfer between G- ⁺ and cytosine (C) in double-stranded DNA, with yields ~7× higher than in single-stranded DNA .

Radical-Mediated Reactions

Guanosine hydrate interacts with water in radical chemistry:

  • Hydration of Guanine Radical Cations :

    • Double-stranded DNA : G- ⁺ retains proton transfer equilibrium with C, enabling hydration and 8-oxoG formation .

    • Single-stranded DNA : Deprotonation of G- ⁺ occurs rapidly, reducing 8-oxoG yields .

  • H/D Exchange and Complex Formation :

    • Water reacts with guanine radical cations (e.g., 9HG- ⁺) via H/D exchange, mediated by complex formation at low collision energies .

    • C8-hydroxylation is a minor but biologically significant pathway, facilitated by proton shuttling between water molecules .

Electronic and Structural Effects of Hydration

Hydration alters the electronic properties of guanosine derivatives:

  • Doubly Deprotonated Guanosine Monophosphate ([dGMP–2H]²⁻) :

    • Adding water molecules (1–4 H₂O) increases adiabatic detachment energy (ADE) by 0.5–1 eV, stabilizing the dianion .

    • MD simulations reveal low-energy conformers where water bridges stabilize negative charges on the phosphate group .

  • Guanine Radical Cations : Hydration shifts the pKa of G- ⁺ from 3.9 (deprotonated) to neutral pH, influencing reactivity .

Hydrogen Abstraction by Oxidative Radicals

Guanosine hydrate undergoes hydrogen abstraction by OH radicals, with rate constants varying by site:

Hydrogen Site Rate Constant (L s⁻¹ mol⁻¹)
C1’21.86
C2’16.76
O229.94
Source:

Polymorphism and Tautomerism

Guanosine hydrate exhibits structural polymorphism influenced by hydration:

  • Tautomers : Keto-N9H and keto-N7H tautomers exist in hydrated and anhydrous forms, respectively .

  • Crystallographic Data :

    Phase Year Space Group Tautomer
    Hydrated GM1971P2₁/nKeto-N9H
    Dehydrated GM2018MonoclinicKeto-N9H
    Anhydrous AG α2006P12₁/c1Keto-N7H
    Source:

Scientific Research Applications

Guanosine, hydrate has a wide range of scientific research applications:

Mechanism of Action

Guanosine, hydrate exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Guanosine hydrate shares structural and functional similarities with other nucleosides and nucleotides. Key comparisons include:

Nucleosides

  • Adenosine Hydrate (C₁₀H₁₃N₅O₄·xH₂O): Structure: Adenine linked to ribose. Role: Precursor for ATP, cAMP, and adenosine receptors. Applications: Less prone to quadruplex formation; instead, it forms stable duplexes in DNA/RNA. Solubility: Similar to guanosine hydrate but with lower thermal stability in G-quadruplex-dependent systems .
  • Cytidine Hydrate (C₉H₁₃N₃O₅·xH₂O):

    • Structure : Cytosine linked to ribose.
    • Role : Precursor for CTP and lipid biosynthesis.
    • Applications : Lacks the Hoogsteen bonding required for quadruplex assembly. Used in antiviral drug synthesis (e.g., cytarabine) .

Nucleotides

  • Guanosine 5'-Monophosphate Disodium Salt Hydrate (GMP) (C₁₀H₁₂N₅Na₂O₈P·xH₂O): Structure: Guanosine with a phosphate group at the 5'-position. Role: Enhances umami taste in foods; precursor for GTP. Applications: Forms liquid crystal gels when mixed with guanosine, stabilized by charge screening and reduced repulsion between anionic GMP molecules . Solubility: Highly water-soluble due to ionic phosphate groups .
  • Guanosine 5'-Triphosphate Disodium Salt Hydrate (GTP) (C₁₀H₁₄N₅Na₂O₁₄P₃·xH₂O): Structure: Guanosine with three phosphate groups. Role: Energy currency in protein synthesis and signal transduction. Applications: Used in enzymatic assays (e.g., GTPase activity) and RNA synthesis.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Unique Properties References
Guanosine Hydrate C₁₀H₁₃N₅O₅·xH₂O 283.24 RNA synthesis, hydrogels, metabolic studies Forms G-quadruplexes; self-healing hydrogels
Adenosine Hydrate C₁₀H₁₃N₅O₄·xH₂O 267.24 ATP/cAMP production, receptor signaling Forms DNA duplexes; no hydrogel formation
GMP Disodium Salt Hydrate C₁₀H₁₂N₅Na₂O₈P·xH₂O 407.18 Food additive, liquid crystal gels Stabilizes aggregates via charge screening
GTP Disodium Salt Hydrate C₁₀H₁₄N₅Na₂O₁₄P₃·xH₂O 523.18 Enzymatic assays, RNA synthesis High-energy phosphate bonds; no self-assembly

Detailed Research Findings

  • Hydrogel Formation: Guanosine hydrate forms injectable, self-healing hydrogels when combined with boronic acid derivatives (e.g., 4-FPBA) and potassium ions. These hydrogels exhibit antibacterial properties and enable controlled drug release (e.g., doxorubicin) . In contrast, adenosine and cytidine derivatives lack this capability due to insufficient Hoogsteen bonding .
  • Thermal Responsiveness: Binary mixtures of guanosine and GMP show temperature-dependent liquid crystal gel phases, with stability increasing at higher concentrations. This property is absent in monophosphate derivatives of other nucleosides .
  • Biochemical Specificity: Guanosine hydrate is critical in metabolic tracing studies, distinguishing it from uridine or cytidine derivatives, which are more associated with nucleotide salvage pathways .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing guanosine hydrate in laboratory settings?

  • Methodological Answer : Synthesis typically involves crystallization under controlled humidity or solvent-mediated hydration. Characterization requires multi-modal techniques:

  • X-ray Diffraction (XRD) to confirm crystalline structure and hydrate phase .
  • Thermogravimetric Analysis (TGA) to quantify water content and assess thermal stability .
  • Nuclear Magnetic Resonance (NMR) to resolve hydrogen bonding patterns between guanosine and water molecules .
    • Key Consideration : Reproducibility depends on strict control of temperature and humidity during synthesis .

Q. How does the hydrate form of guanosine influence its stability and solubility in aqueous solutions?

  • Methodological Answer : Stability studies should compare hydrate vs. anhydrous forms using:

  • Dynamic Vapor Sorption (DVS) to measure hygroscopicity and hydration/dehydration kinetics .
  • High-Performance Liquid Chromatography (HPLC) to monitor degradation products under varying pH and temperature .
    • Key Finding : Hydrate forms often exhibit higher solubility but lower thermal stability than anhydrous counterparts due to lattice energy differences .

Q. What protocols ensure accurate quantification of water content in guanosine hydrate?

  • Methodological Answer : Combine Karl Fischer Titration for direct water measurement with TGA-DSC (Differential Scanning Calorimetry) to correlate mass loss with endothermic peaks .
  • Pitfall Avoidance : Avoid open-air handling to prevent unintended moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for guanosine hydrate polymorphs?

  • Methodological Answer :

  • Perform synchrotron-based XRD to achieve high-resolution data for distinguishing subtle structural variations .
  • Apply density functional theory (DFT) simulations to predict energetically favorable hydrate configurations and validate against experimental data .
    • Case Study : Discrepancies in lattice parameters may arise from variations in hydration conditions (e.g., relative humidity during crystallization) .

Q. What role does hydrate morphology play in guanosine’s biochemical interactions, such as nucleotide binding or enzymatic recognition?

  • Methodological Answer :

  • Use molecular dynamics (MD) simulations to model water-mediated hydrogen bonding networks in guanosine-enzyme complexes .
  • Validate with isothermal titration calorimetry (ITC) to quantify binding affinity differences between hydrate and anhydrous forms .
    • Research Gap : Few studies correlate hydrate morphology with in vivo bioavailability, necessitating controlled in vitro-in vivo extrapolation (IVIVE) models .

Q. What computational strategies predict hydrate formation propensity in guanosine derivatives?

  • Methodological Answer :

  • Machine Learning (ML) : Train models on databases like Cambridge Structural Database (CSD) to identify molecular descriptors (e.g., hydrogen-bond donors, polarity) linked to hydrate stability .
  • Phase Diagram Analysis : Map temperature-composition diagrams using experimental solubility data to identify hydrate stability regions .
    • Challenge : Limited high-quality datasets for guanosine-specific hydrates require cross-validation with analogous nucleosides .

Q. How can advanced spectroscopy techniques address ambiguities in hydrate-water interactions for guanosine?

  • Methodological Answer :

  • Solid-State NMR (ssNMR) : Resolve water molecule dynamics and hydrogen bonding topology using 1H^1\text{H}-13C^{13}\text{C} correlation spectroscopy .
  • Terahertz (THz) Spectroscopy : Detect low-frequency vibrational modes unique to hydrate lattices, providing insights into water network rigidity .

Methodological Best Practices

  • Data Reproducibility : Document environmental conditions (humidity, temperature) in all experimental protocols .
  • Cross-Disciplinary Validation : Integrate crystallographic data with thermodynamic simulations to reconcile structural and energetic findings .
  • Ethical Reporting : Disclose synthetic batches and hydration conditions to enable meta-analyses of published results .

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